molecular formula C18H15F2NO B5892555 3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B5892555
M. Wt: 299.3 g/mol
InChI Key: YRICUZFAJJZONL-UHFFFAOYSA-N
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Description

3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a phenyl group and a difluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through an aldol condensation reaction between benzaldehyde and cyclohexanone under basic conditions.

    Introduction of the Difluorophenylamino Group: The difluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2,4-difluoroaniline with the cyclohexenone intermediate in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

    Final Product Isolation: The final product is isolated through crystallization or column chromatography, followed by purification steps to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2,4-difluorophenyl)thiazole: This compound shares the difluorophenyl group but has a thiazole ring instead of a cyclohexenone core.

    2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound also contains a difluorophenyl group but features a pyridine ring and a trifluoromethyl substituent.

Uniqueness

3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of a cyclohexenone core with a difluorophenylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,4-difluoroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-14-6-7-18(17(20)10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRICUZFAJJZONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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